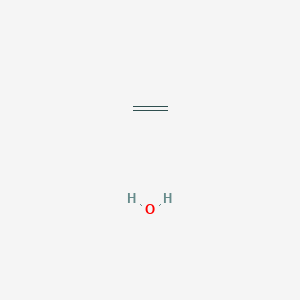

Water-ethylene

Description

Properties

CAS No. |

146329-71-7 |

|---|---|

Molecular Formula |

C2H6O |

Molecular Weight |

46.07 g/mol |

IUPAC Name |

ethene;hydrate |

InChI |

InChI=1S/C2H4.H2O/c1-2;/h1-2H2;1H2 |

InChI Key |

KVIPHDKUOLVVQN-UHFFFAOYSA-N |

Canonical SMILES |

C=C.O |

Origin of Product |

United States |

Molecular Level Interactions and Complexation in Water Ethylene Systems

Theoretical Investigations of Water-Ethylene Molecular Complexes

Theoretical and computational chemistry offers a powerful lens for examining the transient and subtle interactions between water and ethylene (B1197577) at a molecular level. These methods allow for the precise characterization of geometries, energies, and bonding types that are often difficult to resolve experimentally.

The accurate calculation of noncovalent interactions in weakly bound complexes like the this compound adduct requires robust computational methods. Ab initio calculations, particularly second-order Møller-Plesset perturbation theory (MP2), are frequently used to determine the minimum energy structures and binding energies of such systems. colostate.edu For instance, optimizations at the MP2 level with a suitable basis set, such as cc-pVTZ, can provide reliable geometries. colostate.edu

Density Functional Theory (DFT) is another widely applied method, offering a balance between computational cost and accuracy. nih.goviastate.edu Functionals like B3LYP are used for geometry optimization and energy calculations. aip.orgresearchgate.net However, standard DFT functionals can sometimes fail to adequately describe the dispersion forces that are crucial in weakly bound complexes. colostate.edu To address this, long-range corrected DFT (LC-DFT) schemes, which explicitly include long-range exchange and dispersion interactions, have been developed. These methods show improved performance for a wide range of molecular interactions, from dispersion-dominated to hydrogen-bonded systems. researchgate.net For highly flexible molecules, a common approach involves an initial conformational search using classical molecular mechanics (e.g., MMFF94 force field) followed by geometry reoptimization and frequency calculations using a DFT functional like M06-2X, which is known to perform well for main group thermochemistry. nih.gov

To ensure accuracy, calculated binding energies are often corrected for Basis Set Superposition Error (BSSE), which can otherwise lead to an overestimation of the interaction strength, especially with smaller basis sets. colostate.edu

The interaction between a single water molecule and an ethylene molecule is characterized by two primary, albeit weak, hydrogen bonding motifs:

O-H···π Interaction: This is the dominant interaction, where a hydrogen atom of the water molecule acts as the donor and the π-electron cloud of the ethylene C=C double bond acts as the acceptor. libretexts.org This type of interaction is fundamental in understanding how water interacts with unsaturated hydrocarbons and aromatic systems. libretexts.orgnih.gov

Theoretical studies have systematically examined the structures and energetics of small hydrocarbon molecules interacting with water, confirming the presence and relative importance of these bonding types. researchgate.net The balance between strong hydrogen bonding within water clusters and the weaker interactions with hydrocarbons governs the dynamics and structure of these systems. nih.gov

The this compound complex is a model system for the broader category of weakly bound water-hydrocarbon interactions, which are essential in understanding processes like hydrophobic effects and the atmospheric role of carbonaceous particles. nih.govannualreviews.org These interactions are primarily of the van der Waals type, characterized by strong repulsion at short distances and weaker, attractive dispersion forces at larger separations. annualreviews.org

First-principle approaches are often used to scrutinize the solvation shell of a substrate in isolated clusters containing a defined number of water molecules. nih.gov The study of such model systems is crucial for developing and validating theoretical models that can describe more complex phenomena, such as the behavior of associating fluids. core.ac.uk Investigations into the interaction of water with molecules like methane (B114726) and polycyclic aromatic hydrocarbons (PAHs) reveal a subtle interplay between water-water hydrogen bonds and water-substrate interactions (e.g., dipole-induced dipole, dispersion). nih.govannualreviews.org Theoretical methods like long-range corrected DFT have proven to be a promising tool for accurately describing various types of weak molecular interactions in a balanced way. researchgate.net

Characterization of Hydrogen Bonding within this compound Adducts (e.g., C-H···O, O-H···π interactions)

Spectroscopic Elucidation of this compound Glycol Interactions

Unlike the simple 1:1 this compound complex, mixtures of water and ethylene glycol (EG) exhibit a rich and complex hydrogen-bonding environment due to the presence of two hydroxyl (-OH) groups on the EG molecule. rsc.org Spectroscopic techniques are invaluable for probing the structural and dynamic properties of these solutions.

Near-infrared (NIR) spectroscopy is a powerful technique for studying the molecular structure and hydrogen bonding in liquid mixtures of ethylene glycol and water. rsc.orgresearchgate.netresearchgate.net The analysis of NIR spectra, often enhanced by two-dimensional (2D) correlation approaches, reveals detailed information about the interactions between EG and water molecules. rsc.orgresearchgate.net

Studies show that in EG-rich solutions, water molecules are predominantly bonded to two different EG molecules. rsc.org This cooperative hydrogen bonding is reportedly stronger than the hydrogen bonding found in pure bulk water. rsc.org As the concentration of water increases, small water clusters begin to form around the hydroxyl groups of the ethylene glycol molecules. rsc.org The strong hydrogen bonding between water and glycol molecules can reduce the intensity of the O-H stretching signal, even when accounting for the number of O-H bonds per unit volume. researchgate.net This suggests that the interaction environment significantly alters the vibrational properties of the hydroxyl groups.

| Spectroscopic Finding | Implication | Source(s) |

| In EG-rich solutions, water is mainly bonded to two EG molecules. | Cooperative hydrogen bonding is stronger than in bulk water. | rsc.org |

| Increased water content leads to the formation of small water clusters. | Water begins to self-associate around EG's OH groups. | rsc.org |

| O-H stretching signal is reduced in mixtures. | Strong water-glycol hydrogen bonding alters vibrational modes. | researchgate.net |

Raman spectroscopy is highly effective for investigating the hydrogen-bond dynamics and structural transitions in aqueous ethylene glycol solutions. aip.orgnih.gov The O-H stretching region of the Raman spectrum (around 3000-3800 cm⁻¹) is particularly sensitive to the hydrogen-bonding environment. acs.orgresearchgate.net

Concentration-dependent studies show that at low EG concentrations (e.g., EG/water molar ratio < 1:28), the hydrophobic effect around the methylene (B1212753) groups of EG can enhance the water structure. acs.org As the EG concentration increases, the interactions between EG and water become dominant over water-water interactions, leading to a disruption and reorganization of the water's original hydrogen-bond network. acs.org This is observable as shifts in the Raman bands corresponding to symmetric and asymmetric O-H stretching vibrations. researchgate.net Furthermore, Raman studies combined with DFT modeling confirm that the gauche conformation of the ethylene glycol molecule is prevalent in aqueous solutions. researchgate.net The technique is also effective for monitoring changes in the solution structure over time, for example, when deposited on a substrate. nih.gov

| EG Concentration | Dominant Interaction | Effect on Water Structure | Source(s) |

| Low (< 1:28 mole ratio) | Hydrophobic hydration around EG's CH₂ groups | Enhancement of water's H-bond network | acs.org |

| High (> 1:28 mole ratio) | EG-Water hydrogen bonding | Disruption of water-water H-bond network | acs.org |

| All concentrations | Intramolecular conformation | EG molecule predominantly adopts the gauche form | researchgate.net |

Two-Dimensional (2D) Correlation Spectroscopy Approaches for Interaction Dynamics

Two-Dimensional Correlation Spectroscopy (2D-COS) has emerged as a powerful technique for elucidating the complex interaction dynamics in this compound glycol (EG) mixtures. By analyzing spectral changes induced by an external perturbation (such as temperature or concentration), 2D-COS provides insights into the sequential order of molecular events and changes in intermolecular interactions. researchgate.netpolimi.it

Studies employing time-resolved Fourier Transform Infrared Attenuated Total Reflection (FTIR-ATR) spectroscopy combined with 2D-COS have been used to investigate the absorption and diffusion of water into matrices containing polyethylene (B3416737) glycol. scientific.netresearcher.life These analyses reveal a specific sequence of events: water molecules first diffuse into the softer, PEG-rich phases and subsequently into harder domains. scientific.net Furthermore, this technique can distinguish between different states of water, such as "bound water" and "free water," and clarifies that hydrogen bonds are formed with ether oxygen groups before water occupies free volume within the matrix. scientific.netresearcher.life

In the context of aqueous EG solutions, 2D-COS applied to infrared and Raman spectra helps characterize structural features across various concentrations. researchgate.neteco-vector.com Research has identified three distinct concentration regions where the structural contributions of the hydrophobic ethylene backbone and the hydrophilic hydroxyl groups differ significantly. researchgate.net At low EG concentrations (e.g., EG/water molar ratio < 1:28), a hydrophobic effect around the methylene groups leads to an enhancement of the water structure. researchgate.net As the concentration of EG increases, a transition from an ethylene glycol-like structure to a water-like solution is observed, with a broad intermediate range stabilized by both proper hydrogen bonds (–OH···O) and improper, weaker hydrogen bonds (–CH···O). researchgate.net This detailed analysis allows for the development of chemical models that describe the complex interactions and clustering within water-EG mixtures. researchgate.net

Molecular Dynamics Simulations of this compound Glycol Mixtures

Molecular dynamics (MD) simulations are a cornerstone for investigating the structural and dynamical properties of this compound glycol mixtures at the atomic level. These computational studies provide a detailed picture of the system, complementing experimental findings.

Computational Methodologies and Force Field Development

The accuracy of MD simulations heavily relies on the quality of the force fields, which are sets of parameters describing the potential energy of the system. For water-EG mixtures, simulations are often performed using classical MD packages like GROMACS and DL_POLY_4 in the isothermal-isobaric (NpT) ensemble. acs.orgacs.orgnih.gov The choice of force field is critical, as different models can yield varying results for the system's properties.

A variety of force fields have been developed and tested for ethylene glycol and its oligomers, including AMBER, CHARMM, GROMOS, and the Optimized Potentials for Liquid Simulations (OPLS). acs.orgrsc.orgtu-darmstadt.de However, many of these were initially developed for aqueous solutions and may not perfectly reproduce the properties of neat PEG or EG. acs.org A significant challenge is finding a single force field that accurately predicts both static properties like density and dynamic properties like viscosity and self-diffusion coefficients. nih.govacs.org For instance, the CHARMM force field may reproduce density well but show large deviations for diffusion coefficients, while the GROMOS field might show the opposite trend. acs.org

The OPLS all-atom (OPLS-AA) force field is a popular choice and has undergone several refinements to better match experimental data for density and heat of vaporization, leading to versions like OPLS-AA-SEI-M. researchgate.netnih.gov For water, the SPC/E (Extended Simple Point Charge) and TIP4P/2005 models are commonly paired with EG force fields. mdpi.comnih.gov Recent studies have also highlighted the GAFF (General Amber Force Field) as a reliable option for simulating systems with PEGs. rsc.org Polarizable force fields, which explicitly account for electronic polarization, have also been developed, though they may not always improve the prediction of all properties, such as dielectric constants, they can better describe the attractive interactions between EG and water. tandfonline.com

Table 1: Comparison of Force Fields for Simulating Ethylene Glycol Oligomers A summary of findings from studies evaluating the performance of various force fields against experimental data.

| Force Field | Strengths in Predicting Properties | Weaknesses in Predicting Properties | Reference |

|---|---|---|---|

| CHARMM | Density | Self-diffusion coefficients | acs.org |

| GROMOS | Self-diffusion coefficients | Density | acs.org |

| OPLS-AA | Best compromise between density and diffusion in some studies. | Deviations increase with oligomer size. Required modifications for better accuracy. | acs.org |

| OPLS-AA-SEI-M | Good agreement for density and heat of vaporization for pure EG. | Developed specifically for pure liquid EG. | researchgate.net |

| GAFF | Considered one of the most accurate and reliable options for simulating systems with PEGs. | - | rsc.org |

Analysis of Hydrogen Bond Network Statistics and Lifetimes

The unique properties of water-EG mixtures arise from their extensive and complex hydrogen bond (H-bond) network. MD simulations allow for detailed statistical analysis of this network. acs.orgresearchgate.net The average number of H-bonds per molecule shows a monotonous increase as the mixture composition changes from pure water (3.42 H-bonds) to pure ethylene glycol (3.86 H-bonds). acs.orgnih.gov

A key finding is the behavior of EG at low concentrations. In a dilute mixture with an EG mole fraction (x_E) of 0.1, each EG molecule forms an average of 4.79 H-bonds with neighboring water molecules, indicating strong integration into the water network. acs.orgresearchgate.netnih.gov In these conditions, water molecules predominantly act as H-bond donors to the oxygen atoms of EG. acs.org

Simulations distinguish between three types of H-bonds: water-water, EG-EG, and the mixed water-EG interactions. As the concentration of EG increases, the dynamics of the H-bond network slow down, which is reflected in longer H-bond lifetimes. acs.orgacs.orgnih.gov This slowdown correlates with the experimentally observed increase in viscosity of the mixtures.

Table 2: Average Number of Hydrogen Bonds (n_HB) in this compound Glycol Mixtures Data extracted from molecular dynamics simulation studies at room temperature.

| Mole Fraction EG (x_E) | Avg. H-Bonds per Water Molecule | Avg. H-Bonds per EG Molecule | Reference |

|---|---|---|---|

| 0.0 | 3.42 | - | acs.orgnih.gov |

| 0.1 | - | 4.79 | acs.orgnih.gov |

| 0.4 | - | - | acs.org |

| 1.0 | - | 3.86 | acs.orgnih.gov |

Investigation of Solvation Shell Structures and Solute-Solvent Interactions

The arrangement of solvent molecules around a solute, known as the solvation shell, is crucial for understanding the mixture's properties. MD simulations probe these structures using tools like radial distribution functions (RDFs). mdpi.comnih.gov In water-EG mixtures, there is a competition between water and EG molecules to form hydrogen bonds with each other and with themselves. plos.org

Simulations of various systems show that water molecules can effectively coordinate with solutes, sometimes replacing EG molecules in the primary solvation shell. rsc.org Analysis of phenolic polymers in water-EG solvents revealed that EG can provide more energetically favorable hydrophilic and hydrophobic interactions compared to water alone. nih.gov The structure of the solvation shell is complex; for instance, water molecules in the first hydration shell of polyethylene glycol can be categorized as either directly hydrogen-bonded to the polymer or as non-hydrogen-bonded but still within close proximity. nsf.gov

The addition of EG disrupts the native hydrogen bond network of water. rsc.orgnih.gov Quantum chemical calculations combined with simulations indicate that water-EG interactions often dominate over water-water and EG-EG interactions, particularly in forming stable clusters. nih.gov This preferential interaction explains the complete miscibility of the two components and the significant changes in the solution's physical properties compared to the pure liquids. chemrxiv.org

Structural and Dynamical Properties in Confined Environments (e.g., Mesoporous Silica)

When water-EG mixtures are confined in nanoporous materials like mesoporous silica (B1680970), their behavior changes dramatically compared to the bulk liquid. researchgate.netaip.orgnih.gov MD simulations have been instrumental in revealing these confinement-induced effects.

A primary finding is that confinement induces micro-phase separation. researchgate.netaip.orgnih.gov Depending on the properties of the silica surface (e.g., its polarity or hydroaffinity), either water or EG molecules will be preferentially adsorbed, forming an enriched layer at the pore wall. aip.org For example, in more hydrophilic pores, water is enriched at the surface, while in less hydrophilic pores, EG is preferentially adsorbed. aip.org

The dynamics of the confined liquid are also strongly affected. Largely independent of the matrix structure, the structural relaxation of the mixture can be up to 10,000 times slower at the pore wall than in the center of the pore. researchgate.netaip.orgnih.gov This creates a steep gradient in dynamics from the surface to the core of the confined liquid. Furthermore, confinement can alter the fundamental nature of the liquid's thermal behavior. The temperature dependence of structural relaxation, which is typically non-Arrhenius in the bulk mixture, can become Arrhenius in confinement. researchgate.netnih.gov This means that depending on the temperature, the spatial restriction can either slow down or, counterintuitively, speed up the molecular dynamics relative to the bulk state. researchgate.netnih.gov

Water Ethylene Systems Under Extreme Conditions and in Advanced Materials

Ethylene (B1197577) Clathrate Hydrates and High-Pressure Behavior

Clathrate hydrates are crystalline, ice-like solids where water molecules form a cage-like lattice that traps guest molecules. wikipedia.org While not forming chemical bonds, the guest molecule is physically confined, leading to unique properties and behaviors, especially under high pressure.

The formation and decomposition of clathrate hydrates are considered first-order phase transitions rather than chemical reactions. wikipedia.org The precise molecular mechanisms governing these transitions are complex and remain an area of active investigation. wikipedia.orgcanada.ca Molecular dynamics simulations suggest that the growth rate of hydrates can vary significantly depending on the guest molecule; for instance, ethylene oxide hydrate (B1144303), a structurally similar compound, forms an order of magnitude faster than tetrahydrofuran (B95107) hydrate. acs.orgresearchgate.net

For ethylene hydrate, studies show it forms a structure I (sI) clathrate. Under ambient pressure, its decomposition temperature is above the ice point. The stability and behavior of ethylene clathrate change dramatically with pressure. Research tracking the behavior of ethylene clathrate hydrate from 0 to 15 GPa reveals a complex sequence of transitions. aip.orgnih.gov The initial ethylene clathrate hydrate phase (EH-I) transforms into a second crystalline phase (EH-II) at approximately 1.60 GPa. This transition is sluggish, with both phases coexisting up to 1.75 GPa. aip.org Upon further compression to around 2.10 GPa, the clathrate structure decomposes into a solid mixture of water ice (specifically ice-VII) and crystalline ethylene. aip.orgnih.govresearchgate.net This decomposition signifies the pressure limit for the stability of the ethylene-water clathrate structure.

Table 1: High-Pressure Phase Transitions of Ethylene Clathrate Hydrate

| Pressure (GPa) | Event | Resulting Phases |

|---|---|---|

| ~1.60 GPa | Phase Transition Begins | Coexistence of EH-I and EH-II |

| 1.60 - 1.75 GPa | Coexistence Domain | EH-I and EH-II |

| > 1.75 GPa | Phase Transition Complete | EH-II |

This table summarizes the key phase transitions observed when ethylene clathrate hydrate is subjected to increasing pressure at room temperature, based on findings from high-pressure experiments. aip.org

Spectroscopic methods, particularly Raman and infrared (IR) spectroscopy, are crucial for identifying and characterizing ethylene clathrates. aip.orgresearchgate.netresearchgate.net When ethylene is entrapped within the water cages, its spectroscopic signature is altered compared to pure ethylene ice or gas. researchgate.netresearchgate.net

Laser Raman spectroscopy shows that the stretching and bending vibration energies of the encaged ethylene are modified. researchgate.net The interaction with the water ice cages can activate certain vibrational modes in the infrared spectrum that are otherwise inactive. researchgate.netresearchgate.net These spectral shifts are also sensitive to temperature, showing a marked dependence in both band position and width. researchgate.net

High-pressure Raman spectroscopy has been instrumental in tracking the phase transitions of ethylene hydrate. aip.org The spectra clearly distinguish between the initial EH-I phase, the high-pressure EH-II phase, and the subsequent decomposed mixture of ice and solid ethylene. For instance, the transition from EH-I to EH-II is marked by distinct changes in the Raman peaks corresponding to ethylene's vibrational modes. aip.org It has been argued that in the common structure-I hydrate, ethylene molecules occupy only the large cages. researchgate.net

Following the decomposition of ethylene clathrate hydrate at 2.10 GPa, the resulting mixture of solid ethylene and water ice exhibits further reactivity under more extreme conditions. aip.orgnih.gov While pure solid ethylene is known to polymerize spontaneously at pressures exceeding 3.0-3.6 GPa at room temperature, the presence of the water ice network influences this reactivity. aip.orgacs.org

In ethylene-water ice mixtures subjected to pressures up to 15 GPa and temperatures up to 370 K, ethylene undergoes a complete transformation into polyethylene (B3416737). aip.orgnih.govresearchgate.net The environmental stress exerted by the surrounding water network appears to affect the reaction. nih.gov Spectroscopic analysis of the polymer recovered from these ice mixtures provides insights into the monomer's reactivity under these confined conditions. aip.orgnih.gov The resulting polyethylene can be a high-density crystalline polymer or a more disordered, branched low-density polymer, depending on the precise pressure and temperature conditions of the reaction. acs.org

Spectroscopic Signatures of Ethylene within Hydrate Structures

Water Interactions with Ethylene-Derived Polymer Materials

The incorporation of ethylene into copolymers with hydrophilic monomers creates materials where the interaction with water is a critical determinant of their properties. Ethylene-vinyl alcohol (EVOH) is a prime example.

Ethylene-vinyl alcohol (EVOH) is a random copolymer valued for its exceptional barrier properties to gases like oxygen and organic vapors, making it a key material in food packaging. csic.esmdpi.comgeosyntheticssociety.org These properties stem from the combination of hydrophobic ethylene segments and hydrophilic vinyl alcohol (-OH) groups. csic.es In dry conditions, the strong intermolecular hydrogen bonding provided by the hydroxyl groups results in high cohesive energy and low gas permeability. mdpi.com

However, the hydrophilic nature of the vinyl alcohol component makes EVOH sensitive to moisture. csic.esresearchgate.net When exposed to humidity, water molecules are absorbed, which plasticizes the polymer, increases the free volume, and disrupts the cohesive energy, leading to a significant increase in gas permeability and a reduction in mechanical properties. mdpi.comresearchgate.net

The transport of water through EVOH is highly dependent on the ethylene content. A higher percentage of ethylene reduces the concentration of hydrophilic -OH groups, thereby decreasing water sorption and swelling. researchgate.netnih.gov Studies have shown that increasing the ethylene content from 29 mol% to 44 mol% leads to a large decrease in sorption-induced swelling. nih.gov The diffusion of water into EVOH is a complex process, with evidence suggesting a dual-mode sorption mechanism at low relative humidity. researchgate.net

Table 2: Influence of Ethylene Content on Water Interaction in EVOH

| Ethylene Content (mol%) | Water Sorption Capacity | Swelling Level | Gas Barrier in Humid Conditions |

|---|---|---|---|

| Low (e.g., 29%) | High | High (~60% in cast films) | Significantly Reduced |

| Medium (e.g., 38%) | Moderate | Moderate | Moderately Reduced |

This table provides a qualitative summary of how varying the ethylene content in EVOH copolymers affects their interaction with water and consequent properties, based on findings from multiple studies. researchgate.netresearchgate.netnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy, particularly in Attenuated Total Reflection (ATR) mode, is a powerful technique for probing the molecular interactions between water and EVOH. researchgate.netnih.gov The FT-IR spectrum of EVOH is characterized by a prominent, broad absorption band for the O–H stretching vibration, typically around 3350 cm⁻¹, which indicates the presence of strong hydrogen bonds within the polymer matrix. nih.gov

When EVOH absorbs water, changes in the FT-IR spectrum reveal the nature of the interaction. The technique can be used to distinguish between different populations of sorbed water molecules that exhibit varying hydrogen bonding strengths. researchgate.net It allows for the simultaneous study of water sorption, diffusion, and the resulting polymer swelling. nih.gov

Studies using FT-IR have shown that the activation energy for the diffusion of water in EVOH is relatively low, comparable to the energy required to break hydrogen bonds. nih.gov This suggests that water molecules can diffuse easily through the polymer matrix due to the high chemical affinity between water and the vinyl alcohol segments. nih.gov FT-IR analysis can also confirm how interactions with other components, such as reinforcing fibers, can tie up the polymer's -OH groups, reducing their availability to interact with ambient water. ajol.info

Influence of Polymer Composition on Water Sorption and Diffusion

In ethylene-vinyl alcohol (EVOH) copolymers, the ethylene content is a crucial factor determining their crystalline structure, degree of crystallinity, and consequently, their interaction with water. researchgate.net EVOH with a high ethylene content (above 80 mol%) tends to have a crystal structure similar to polyethylene, while those with intermediate compositions exhibit a mixture of crystal structures and reduced crystallinity. researchgate.net This variation in crystallinity directly impacts water sorption; a more amorphous or less crystalline EVOH structure has a greater capacity for swelling in water. researchgate.net This increased water uptake can, in turn, affect the mechanical and barrier properties of the polymer, a critical consideration in packaging and film applications. researchgate.net

The introduction of other comonomers into ethylene-based polymer chains also profoundly affects water sorption and diffusion. For instance, in copolymers of polyethylene glycol dimethacrylate (PEGDA) with various other monomers, the composition directly influences water uptake. nsf.gov Decreasing the cross-linking density by reducing the PEGDA content generally leads to an increase in water sorption. nsf.gov The chemical nature of the comonomer also plays a significant role. Copolymers containing ionic groups exhibit higher water sorption due to the osmotic pressure induced by counterions. nsf.gov

The state of water within these hydrated polymers is complex and can be categorized as non-freezable, intermediate (or freezing bound), and free water. nsf.gov The composition of the polymer influences the distribution of water among these states. For example, zwitterionic copolymers like PEGDA-co-SBMA show similar water uptake to neutral copolymers but have a significantly higher content of non-freezable water. nsf.gov The number of non-freezable water molecules is associated with the specific chemical groups within the polymer, such as ethylene oxide units or ionic moieties. nsf.gov

The solubility of substances like salts within these hydrated polymers is also linked to the state of the water. In neutral polymers, salt solubility is primarily associated with the freezable (free and intermediate) water, suggesting that non-freezable water does not participate in dissolving the salt. nsf.gov

The table below illustrates the relationship between polymer composition and water content for various PEGDA-based copolymers.

| Copolymer Series | Comonomer | Effect of Decreasing PEGDA Content | Dominant Water State Characteristic |

| PEGDA-co-PEGMEA | Poly(ethylene glycol) methyl ether acrylate | Increased water sorption | Neutral, baseline water states |

| PEGDA-co-SBMA | Sulfobetaine methacrylate | Increased water sorption | High non-freezable water content |

| PEGDA-co-CX | Cationic monomer (e.g., AMPS) | Highest water sorption | High free water content |

| PEGDA-co-AX | Anionic monomer (e.g., AETMAC) | High water sorption | High free water content |

This table provides a qualitative summary based on research findings. nsf.gov

Advanced Materials Chemistry and Water-Ethylene Derivatives in Synthesis

Role of Ethylene Glycol in Sol-Gel Chemistry and Metal Oxide Synthesis

Ethylene glycol, a diol derivative of ethylene, plays a pivotal role in the sol-gel method, a versatile wet-chemical technique for synthesizing a wide array of materials, particularly metal oxides. researchgate.netwikipedia.org Its function extends beyond that of a simple solvent; it acts as a complexing agent, a reducing agent, and a polymerization medium, enabling precise control over the formation of nanostructured materials. researchgate.netrsc.org

In a typical sol-gel process, such as the Pechini method, ethylene glycol facilitates polyesterification with a chelating agent like citric acid. rsc.org This process creates a stable, homogeneous solution where metal ions are uniformly distributed within a polymer network. wikipedia.orgrsc.org This sequestration of metal ions prevents their premature and uncontrolled precipitation, which is crucial for forming homogeneous, multi-metal oxides. wikipedia.orgscispace.com The resulting polymeric gel can then be heated to remove the organic components, yielding a high-purity ceramic material. rsc.org

The viscosity and high boiling point of ethylene glycol are advantageous, allowing for reactions to be carried out at elevated temperatures, which can influence the crystallinity and morphology of the final product. arxiv.org It can also act as a reducing agent in the synthesis of certain metal oxides, such as iron oxide, where it reduces Fe(III) to Fe(II), ensuring the presence of both oxidation states necessary for magnetite (Fe₃O₄) formation. rsc.org

Furthermore, ethylene glycol can influence the porosity of the resulting metal oxides. researchgate.net By controlling the hydrolysis and condensation reactions of the metal precursors, it helps in the formation of a gel network that, upon calcination, can lead to materials with specific surface areas and pore structures. researchgate.netacs.org

The table below summarizes the functions of ethylene glycol in sol-gel synthesis of various metal oxides.

| Metal Oxide Synthesized | Role of Ethylene Glycol | Key Outcome | Reference |

| Y₂NiMnO₆ | Suppresses formation of individual metal oxides, promotes complex oxide formation | Single-phase nanoparticles | atlantis-press.com |

| SrCuO₂ | Acts as a complexing agent and solvent | Formation of a crystalline molecular precursor | researchgate.net |

| Ni₆Mo₆C | Polymerization agent (with citric acid) | Mesoporous carbide with high surface area | rsc.org |

| Co₃O₄ | Solvent and complexing agent | Control over nanoparticle size | mdpi.com |

| Iron Oxide (Fe₃O₄) | Solvent and reducing agent | Formation of uniform magnetic nanoparticles | rsc.org |

| TiO₂, SnO₂, In₂O₃, PbO | Mediates transformation of precursors into glycolate (B3277807) complexes | Formation of uniform nanowires | rsc.orgscispace.comresearchgate.net |

Nanostructured and Mesoporous Materials Development for Chemical Processes

The use of ethylene glycol and its derivatives in synthesis directly contributes to the development of advanced nanostructured and mesoporous materials with tailored properties for various chemical processes. These materials are characterized by their high surface areas, controlled pore sizes, and unique morphologies, which are critical for applications in catalysis, sensing, and energy storage. acs.orgrsc.org

Ethylene glycol-mediated synthesis has been successfully employed to create one-dimensional nanostructures like nanowires and nanorods of various metal oxides, including TiO₂, SnO₂, In₂O₃, and PbO. rsc.orgscispace.comresearchgate.net In this method, metal alkoxide or salt precursors react with ethylene glycol to form metal glycolate complexes. rsc.orgresearchgate.net These complexes then crystallize into chain-like structures that serve as templates for the final nanowires after calcination. rsc.orgscispace.com The resulting nanowires retain the morphology of the glycolate precursor and can exhibit enhanced properties, such as improved sensitivity in gas sensors. rsc.orgresearchgate.net

The development of mesoporous materials, which have pores with diameters between 2 and 50 nanometers, is another area where ethylene-derived compounds are influential. In the synthesis of mesoporous silica (B1680970), for example, block copolymers containing poly(ethylene oxide) (PEO) or poly(ethylene glycol) (PEG) blocks are often used as structure-directing agents or templates. bohrium.comacs.org These copolymers self-assemble into micelles in solution, and the silica precursors condense around these structures. rsc.org Subsequent removal of the organic template leaves behind a porous silica network with a regular arrangement of pores. rsc.org The size of the mesopores can be tuned by changing the block copolymer used. oup.com

Furthermore, a modified inverse micelle formation method using diols like ethylene glycol as solvents has been shown to produce large-pore, highly mesoporous metal oxide nanoparticles. acs.org The interaction between the diol and the metal precursor influences the resulting pore diameter. acs.org These high-surface-area materials have demonstrated enhanced performance in applications such as carbon dioxide capture and the adsorption of various molecules. acs.org

The table below highlights examples of nanostructured and mesoporous materials developed using ethylene-derived compounds.

| Material Type | Synthesis Role of Ethylene/Derivative | Key Structural Feature | Potential Application |

| Metal Oxide Nanowires (TiO₂, SnO₂, etc.) | Ethylene glycol as a mediator/solvent | High aspect ratio, uniform diameter (~50 nm) | Gas sensors, photocatalysts |

| Mesoporous Silica (SBA-15, SBA-16) | Poly(ethylene glycol)-containing block copolymers as templates | Ordered pore structure, high surface area | Drug delivery, catalysis |

| Mesoporous Metal Oxides (MgO, CaO, etc.) | Ethylene glycol as a solvent in inverse micelle synthesis | Large pore diameter, high pore volume | CO₂ capture, adsorption |

| Nanoporous TiO₂ Rods | Ethylene glycol-mediated synthesis | Nanoporous structure | Photocatalysis, lithium-ion batteries |

Advanced Analytical and Computational Methodologies in Water Ethylene Research

Chromatographic and Spectroscopic Techniques for System Characterization

Characterizing the complex mixtures and interactions within water-ethylene systems necessitates powerful analytical tools capable of identifying reaction products and elucidating molecular-level details.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds formed during the reaction of water and ethylene (B1197577). gcms.czresearchgate.net In this method, a gas chromatograph separates the components of a mixture, which are then introduced into a mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns. gcms.cz

In the context of ethylene hydration, GC-MS is instrumental in identifying and quantifying not only the primary product, ethanol (B145695), but also potential byproducts and impurities. For instance, studies on the reaction of ethylene oxide (a related compound) with aqueous solutions have utilized GC-MS to identify the formation of diols and glycol ethers. nih.gov The high sensitivity of GC-MS, often enhanced by techniques like selected ion monitoring (SIM), allows for the detection of trace-level components. nasa.gov The development of fast GC-MS methods, using shorter columns, has further increased the throughput for analyzing these reaction mixtures. gcms.cz

Table 1: Selected Ions Monitored in GC-MS Analysis of Ethylene-Related Compounds

| Compound | Monitored Ions (m/z) | Purpose |

|---|---|---|

| Ethylene Glycol | 31, 45 | Quantification and interference detection nasa.gov |

| 2-Chloroethanol | 49, 80, 82 | Analysis of ethylene oxide transformation product chromatographyonline.com |

This table is generated based on data from cited research articles and serves as an illustrative example.

Near-Infrared (NIR) spectroscopy is a powerful non-destructive technique used to study molecular structure and intermolecular interactions, particularly hydrogen bonding, in this compound and related systems. researchgate.netrsc.orgrsc.orgresearchgate.net NIR spectra arise from the overtone and combination bands of fundamental molecular vibrations, such as the O-H and C-H stretching modes. researchgate.net These bands are highly sensitive to the local environment of the molecules, providing detailed information about the hydrogen-bonding network. researchgate.net

In studies of ethylene glycol-water mixtures, a model system for understanding hydration, NIR spectroscopy has revealed that the primary interactions are governed by intermolecular hydrogen bonding through the hydroxyl (OH) groups. rsc.orgrsc.org Analysis of the water combination bands (ν₂+ν₃) indicates that in solutions rich in ethylene glycol, water molecules are predominantly hydrogen-bonded to two ethylene glycol molecules, forming a cooperative hydrogen bond that is stronger than in bulk water. rsc.orgresearchgate.net As the water concentration increases, the formation of small water clusters around the OH groups of the organic molecule is observed. rsc.orgrsc.orgresearchgate.net The position of the ν₂+ν₃ band of water shifts to higher wavenumbers as the water content increases, reflecting the changing hydrogen bond environment. rsc.org

Table 2: NIR Band Shifts in Ethylene Glycol-Water Mixtures

| Water Content (%) | ν₂+ν₃ Band Position (cm⁻¹) | ν₁+ν₃ Band Position (cm⁻¹) |

|---|---|---|

| 5 | 5149 | - |

| 50 | 5166 | 6850 |

Data sourced from Chen et al. (2013). rsc.org

Fourier Transform Infrared (FT-IR) spectroscopy is a versatile technique for investigating the interactions between water and polymers, such as polyethylene (B3416737). spiedigitallibrary.orgacs.org By analyzing the vibrational spectra of the polymer and absorbed water, FT-IR can identify specific molecular interactions and characterize the state of water within the polymer matrix. researchgate.netmdpi.com Attenuated Total Reflectance (ATR-FTIR) is a particularly useful variant for studying surface and near-surface phenomena. acs.orgrsc.org

Studies on the diffusion of water in low-density polyethylene (LDPE) using ATR-FTIR have shown that the broad OH stretching vibration of water can be deconvoluted into bands representing different types of water molecules: bulk water with strong hydrogen bonds, cluster water with moderate hydrogen bonds, and free water. acs.org This analysis revealed that cluster water diffuses faster than bulk water within the polymer. acs.org In studies of polyethylene terephthalate (B1205515) (PET), subtraction spectra (comparing wet and dry samples) have been used to isolate the characteristic bands arising from specific water-polymer interactions, indicating perturbations of the polymer's oxygen-containing functional groups upon hydration. spiedigitallibrary.org

Table 3: Types of Water in Low-Density Polyethylene Identified by FT-IR

| Water Type | Hydrogen Bonding Strength | Relative Diffusion Rate |

|---|---|---|

| Bulk Water | Strong | Slower |

| Cluster Water | Moderate | Faster |

Based on findings from research on water diffusion in LDPE. acs.org

Near-Infrared (NIR) Spectroscopy for Molecular Structure and Hydrogen Bonding

Calorimetric and Phase Equilibrium Studies

Understanding the thermodynamics of the this compound system is critical for designing and operating safe and efficient chemical processes. Calorimetry and thermodynamic modeling are the key methodologies employed for this purpose.

Adiabatic calorimetry is a crucial technique for assessing the thermal hazards associated with chemical reactions, including the exothermic hydration of ethylene. fauske.comzealinstruments.com In an adiabatic calorimeter, the heat generated by the reaction is contained within the system, causing a direct increase in the temperature of the material. fauske.comyeonjin.com This setup simulates worst-case scenarios, such as a loss of cooling, and allows for the measurement of key safety parameters like the adiabatic temperature rise and the rate of pressure increase. fauske.comzealinstruments.com

Instruments like the Accelerating Rate Calorimeter (ARC) and the Vent Sizing Package 2 (VSP2) are used to detect the onset of exothermic activity and characterize the potential for a runaway reaction. fauske.comresearchgate.net The data obtained, such as the Time to Maximum Rate under adiabatic conditions (TMRad), are essential for designing emergency relief systems and ensuring safe process scale-up. zealinstruments.comresearchgate.net By measuring the temperature and pressure profiles of a reaction under adiabatic conditions, engineers can quantify the reaction exothermicity and determine the conditions under which a thermal runaway could be initiated. fauske.com

Thermodynamic equilibrium modeling is a computational approach used to predict the extent of reaction and the phase behavior of the this compound system under various conditions. uni-paderborn.dehep.com.cn The hydration of ethylene to ethanol is a reversible, exothermic reaction, and its equilibrium conversion is favored by high pressure but disfavored by high temperature. hep.com.cnvaia.com

Models often combine an equation of state (like the Peng-Robinson-Stryjek-Vera model) with mixing rules and activity coefficient models (like UNIQUAC) to calculate the combined chemical and vapor-liquid equilibrium (ChVLE). uni-paderborn.deresearchgate.net These models can predict the equilibrium conversion of ethylene and the composition of the liquid and vapor phases at different temperatures, pressures, and feed ratios. uni-paderborn.dehep.com.cn For example, thermodynamic analysis shows that increasing the water-to-ethylene feed ratio can improve ethylene conversion at lower temperatures, though this effect diminishes as the temperature rises. hep.com.cn Such models are invaluable for the conceptual design of reactive separation processes, helping to identify optimal operating conditions to maximize product yield. uni-paderborn.deresearchgate.net

Table 4: Effect of Process Variables on Ethylene Hydration Equilibrium

| Process Variable | Change | Effect on Ethylene Conversion | Rationale |

|---|---|---|---|

| Temperature | Increase | Decrease | Reaction is exothermic hep.com.cnvaia.com |

| Pressure | Increase | Increase | Reaction involves a reduction in volume hep.com.cn |

This table summarizes general thermodynamic principles applied to ethylene hydration. hep.com.cnvaia.com

Adiabatic Calorimetry for Reaction Exothermicity and Onset Detection

Computational Chemistry and Molecular Simulation Methods

Computational chemistry and molecular simulation have become indispensable tools in the study of chemical systems, providing insights into molecular structures, interactions, and reaction dynamics that are often inaccessible through experimental means alone. In the context of the this compound system, these methodologies allow for a detailed exploration of reaction mechanisms, catalytic processes, liquid-state behavior, and fundamental intermolecular forces.

Density Functional Theory (DFT) for Reaction Mechanisms and Catalysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in elucidating reaction mechanisms and the role of catalysts in reactions involving water and ethylene.

DFT calculations have been instrumental in studying the catalytic hydration of ethylene to produce ethanol, a reaction of significant industrial importance. redalyc.org These studies focus on understanding the performance of various solid acid catalysts. For instance, research on γ-Al2O3 surfaces using DFT has explored multiple potential pathways for ethylene formation from ethanol dehydration, which is the reverse reaction of ethylene hydration. acs.orgresearchgate.net These calculations have identified the most energetically favorable reaction mechanisms. It was found that a concerted Lewis-catalyzed elimination (E2) mechanism is the preferred pathway for ethylene formation, with a calculated energy barrier of 37 kcal/mol. acs.orgresearchgate.net In contrast, Brønsted-catalyzed mechanisms were found to be less favorable on the γ-Al2O3(100) surface due to the weak adsorption of reactants on Brønsted sites. acs.org Water, being a byproduct of the dehydration reaction (and a reactant in hydration), is shown to compete with ethanol for active adsorption sites on the catalyst surface. acs.orgresearchgate.net

Further DFT studies have investigated the role of other catalysts, such as hematite (B75146) (α-Fe2O3), in the dehydration of ethanol to ethylene and water. researchgate.net These calculations demonstrated that the presence of a hematite catalyst model significantly lowers the energy barrier for the formation of ethylene and water by approximately 70% compared to the gas-phase reaction. researchgate.net DFT has also been applied to understand the complete oxidation of ethylene. On silica-supported platinum catalysts, a proposed reaction pathway leading to CO2 involves an ethylene dioxide intermediate, and DFT calculations help clarify the potential energy profile and the electronic mechanism of this C-C bond activation. acs.org Similarly, the mechanism of ethylene oxidation to ethylene glycol on a PdO(100) slab has been simulated, revealing the free energy changes for key reaction steps. researchgate.net

Table 1: Selected DFT-Calculated Energy Barriers for Reactions Involving Ethylene and Water

This table presents calculated activation energies for key reaction steps in the catalytic conversion of ethylene and water, as determined by Density Functional Theory.

| Reaction / Mechanism | Catalyst Surface | Activation Energy (Ea) / Free Energy Change (ΔG) | Reference |

| Ethylene formation via concerted E2 mechanism from ethanol | γ-Al2O3(100) | 37 kcal/mol | acs.orgresearchgate.net |

| Diethyl ether formation via Lewis-catalyzed SN2 reaction from ethanol | γ-Al2O3(100) | 35 kcal/mol | acs.orgresearchgate.net |

| Ethylene + Water formation from ethanol (barrier reduction vs. gas phase) | Hematite (α-Fe2O3) | ~70% lower | researchgate.net |

| Ethylene oxidation to ethylene glycol (*C2H4OH + OH → *C2H4(OH)2) | PdO(100) | Varies with dopant | researchgate.net |

| Isomerization of oxametallacycle (OMC) to ethylene oxide (EO) on surface oxygen (Os) | Ag(111) | -0.16 eV (Reaction Energy) | osti.gov |

Molecular Dynamics (MD) Simulations for Liquid State Properties and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For the this compound system, particularly aqueous solutions of ethylene glycol (a direct derivative), MD simulations provide detailed insights into liquid-state properties and the complex network of intermolecular interactions.

MD simulations have been extensively used to study the structural and dynamical properties of ethylene glycol-water mixtures across various concentrations. acs.orgaip.orgnih.govacs.org These simulations reveal how the hydrogen-bonding network evolves with changing composition. In pure ethylene glycol, molecules form a three-dimensional hydrogen-bonded network. nih.gov When water is introduced, the interactions between ethylene glycol and water become predominant over both ethylene glycol-ethylene glycol and water-water interactions. rsc.org Simulations show that water molecules tend to replace ethylene glycol molecules in the coordination shells around Cu2+ ions in a choline (B1196258) chloride-ethylene glycol-water mixture, affecting the system's electrochemical properties. rsc.org

The dynamics of these mixtures are also a key focus. The structural relaxation of the liquid slows down as the concentration of ethylene glycol increases. acs.org When confined in mesoporous silica (B1680970), the dynamics of ethylene glycol-water mixtures are strongly affected, with structural relaxation being significantly slower near the pore wall compared to the center. aip.orgnih.gov Interestingly, the temperature dependence of the dynamics can change from non-Arrhenius in the bulk to Arrhenius in confinement. aip.orgnih.gov MD simulations also elucidate conformational preferences. In neat liquid ethylene glycol, the gauche conformer is predominant, and its population increases upon dilution with water, which is attributed to the increase in the dielectric constant of the medium. chemrxiv.org

Table 2: Hydrogen Bonding Statistics in Ethylene Glycol-Water Mixtures from MD Simulations

This table shows the average number of intermolecular hydrogen bonds (n_HB) per molecule for both ethylene glycol (EG) and water (H₂O) at different mole fractions of ethylene glycol (x_E), as determined by classical molecular dynamics simulations.

| Mole Fraction EG (x_E) | Avg. H-Bonds per EG (n_HB) | Avg. H-Bonds per H₂O (n_HB) | Reference |

| 0.0 | - | 3.42 | acs.org |

| 0.1 | 4.29 | 3.32 | acs.org |

| 0.2 | 4.19 | 3.23 | acs.org |

| 0.4 | 4.07 | 3.09 | acs.org |

| 0.6 | 3.98 | 2.92 | acs.org |

| 0.9 | 3.90 | 2.58 | acs.org |

| 1.0 | 3.86 | - | acs.org |

Ab Initio Molecular Orbital Theory for Complex Structure and Interaction Energies

Ab initio molecular orbital theory refers to a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods are highly accurate for calculating the properties of small molecular systems, such as the interaction between a single water molecule and a single ethylene molecule.

These calculations have been used to characterize the fundamental interaction between water and the π-electrons of the ethylene C=C double bond, which is described as a weak π-H hydrogen bond. researchgate.net High-level ab initio studies have been performed on this compound complexes to determine their structure and interaction energies. researchgate.netresearchgate.net Unlike the strong hydrogen bonds found in water dimers, the interaction in the this compound complex is significantly weaker. researchgate.netannualreviews.org

Studies on protonated water clusters interacting with ethylene have shown that, unlike with benzene, there is no proton transfer from the acid centers to the ethylene molecule; instead, fairly symmetrical intermolecular π-complexes are formed. researchgate.net The energy of formation for these complexes was found to be linearly related to the energy required to abstract a proton from the model acid center. researchgate.net Ab initio methods are also crucial for parameterizing force fields used in larger-scale MD simulations. For example, an atomistic force field was developed by fitting to ab initio MP2 level energies and geometries of ethylene glycol-water complexes to ensure its accuracy and transferability for simulating larger systems. asianpubs.orgrsc.org

Table 3: Calculated Interaction and Thermodynamic Energies for Water Dimer as a Reference System

This table presents high-level ab initio calculated properties for the water dimer, which serves as a benchmark for understanding hydrogen bonding when comparing to the weaker this compound interaction. All energies are in kcal/mol.

| Property | Basis Set | Method | Calculated Value | Reference |

| Basis Set Superposition Error (BSSEC) | O:13s,8p,4d,2f/H:8s,4p,2d | MP2 | 0.33 | aip.org |

| Binding Energy (De) with BSSEC | O:13s,8p,4d,2f/H:8s,4p,2d | MP2 | -4.73 | aip.org |

| Binding Enthalpy (ΔH) at 373 K with BSSEC | O:13s,8p,4d,2f/H:8s,4p,2d | MP2 | -2.90 | aip.org |

| Binding Free Energy (ΔG) at 373 K with BSSEC | O:13s,8p,4d,2f/H:8s,4p,2d | MP2 | 3.45 | aip.org |

Emerging Research Directions and Future Perspectives in Water Ethylene Chemical Systems

Development of Novel Catalytic Materials for Sustainable Ethylene (B1197577) Hydration

The hydration of ethylene to produce ethanol (B145695) and the reverse reaction, ethanol dehydration to ethylene, are cornerstone processes in the chemical industry. The drive for sustainability is fueling research into novel catalytic materials that offer higher efficiency, lower energy consumption, and the ability to utilize renewable feedstocks.

A key focus is the development of catalysts that operate under milder conditions. For instance, new mechanistic insights into the low-temperature dehydration of bioethanol over H-form ZSM-5 (HZSM-5) zeolites are paving the way for more active and stable catalysts. rsc.org Research has unveiled a cooperative effect between Brønsted and Lewis acid sites that facilitates ethylene formation at temperatures as low as 225 °C, a significant reduction from traditional high-temperature processes. rsc.org This advancement is critical for reducing the energy footprint of producing bio-ethylene, a sustainable alternative to fossil-fuel-derived ethylene. rsc.orgbasf.com

Another promising avenue is the synthesis of catalysts with precisely controlled structures. Novel gamma alumina (B75360) (γ-Al₂O₃) catalysts, synthesized to predominantly expose high-energy (111) crystal planes, have demonstrated a higher yield of ethylene from ethanol dehydration compared to conventional alumina catalysts. dntb.gov.uamdpi.com These materials exhibit a higher density of surface hydroxyl groups and acidity, leading to enhanced catalytic activity and stability, with ethanol conversion and ethylene selectivity both exceeding 99% under optimal conditions. dntb.gov.uamdpi.com The catalyst's lifecycle was also shown to increase by 50% under severe reaction conditions. dntb.gov.ua

Furthermore, metal-organic frameworks (MOFs) are being explored as platforms for "green" ethylene reactions. For example, rhodium-based catalytic systems supported on the microporous MOF MIL-53(Al) have shown high efficiency in the hydroformylation of ethylene to propanal. researchgate.net These nanostructured catalysts demonstrate the potential for converting carbon dioxide into value-added products, aligning with the principles of a circular economy. researchgate.net In the realm of bio-based ethylene production, companies like BASF have introduced innovative catalysts such as CircleStar™, a star-shaped dehydration catalyst for converting bio-ethanol to bio-ethylene with 99.5% selectivity. basf.com Its unique geometry allows for operation at temperatures over 25°C lower than conventional methods, significantly decreasing the carbon footprint of the process. basf.com

Table 1: Comparison of Novel Catalysts in Ethylene-Related Reactions

| Catalyst | Reaction | Key Research Finding | Potential Impact |

|---|---|---|---|

| Hierarchical HZSM-5 | Ethanol Dehydration to Ethylene | Enables reaction at lower temperatures (225 °C) through cooperative acid sites. rsc.org | Reduced energy consumption and higher product purity in bio-ethylene production. rsc.org |

| γ-Al₂O₃ with exposed (111) facets | Ethanol Dehydration to Ethylene | Higher ethylene yield, selectivity (>99%), and 50% longer catalyst life compared to commercial alumina. dntb.gov.uamdpi.com | Increased efficiency and stability in industrial ethylene production. mdpi.com |

| Rh@MIL-53(Al) | Ethylene Hydroformylation | High efficiency for converting ethylene and syngas (from CO₂ hydrogenation) into propanal. researchgate.net | Promotes CO₂ valorization and aligns with green chemistry principles. researchgate.net |

| BASF CircleStar™ | Ethanol Dehydration to Ethylene | Achieves 99.5% selectivity at operating temperatures >25°C lower than conventional catalysts. basf.com | Reduces carbon footprint in the bio-ethylene value chain by over 10%. basf.com |

Advanced Computational Modeling for Complex Multiphase Water-Ethylene Systems

The complex interplay of flow, heat, and mass transfer in multiphase systems involving water and ethylene presents significant challenges for reactor design and optimization. Advanced computational modeling is emerging as an indispensable tool to overcome the limitations of empirical and pilot-scale studies, enabling a more rational design process based on high-fidelity models. nih.gov

Computational Fluid Dynamics (CFD) is at the forefront of this effort, allowing for detailed simulation of multiphase reactors like bubble columns and trickle beds. nih.govresearchgate.net These models solve the fundamental conservation equations of mass and momentum, providing deep insights into the spatial distribution of phases and their interactions. nih.govresearchgate.net For instance, CFD has been used to develop comprehensive mathematical models for the pervaporation process to remove water from water/ethylene glycol mixtures, with simulation results showing good agreement with experimental data. researchgate.net

A key challenge is accurately modeling systems under extreme or unusual conditions, such as the injection of supercritical fluids. Research has focused on developing specialized algorithms and nucleation/growth sub-models to simulate the phase transitions that occur during the injection of supercritical ethylene into nitrogen. ncsu.edu These efforts are crucial for applications ranging from advanced chemical reactors to predicting condensation effects in hypersonic wind tunnels. ncsu.edu

To improve the accuracy of these simulations, researchers are developing improved models that can capture complex multiphase flow phenomena. For example, a new computational model for the continuous slab-casting process, which uses a water model for physical experiments, incorporates a "bubble accumulation zone" to better represent the transition between gas pockets and bubbly flow. mdpi.com This improved model, validated with water-model measurements, provides a more accurate understanding of pressure and flow rate in these complex systems. mdpi.com The overarching trend is the synthesis of advanced computational techniques (like CFD and computational chemistry) with high-fidelity experimental measurements to explore a vast design space and address the critical challenge of scaling up from the lab to industrial production. nih.gov

Exploration of this compound Interactions in Extreme and Astrochemically Relevant Environments

The behavior of this compound mixtures under extreme conditions of pressure and temperature is a burgeoning field of research with profound implications for planetary science, astrochemistry, and fundamental chemistry. aip.org Water is a fundamental molecule in the universe, found in environments from interstellar clouds to planetary atmospheres, and its interaction with hydrocarbons like ethylene is key to understanding cosmic chemical evolution. researchgate.netacs.org

Recent studies have investigated the chemistry of this compound mixtures in pressure and temperature ranges relevant to celestial bodies (0–15 GPa and 300–370 K). aip.org Research has tracked the evolution of ethylene clathrate hydrate (B1144303), a crystalline solid where ethylene molecules are trapped within a cage-like structure of water molecules. aip.org At pressures up to 2.10 GPa, this clathrate decomposes into a solid mixture of water ice and crystalline ethylene. aip.org Further compression and heating of this mixture leads to the polymerization of ethylene into polyethylene (B3416737), demonstrating how the environmental stress exerted by the water ice network can drive chemical reactions. aip.org

In the vast, cold expanse of the interstellar medium (ISM), chemical reactions often occur on the surfaces of icy dust grains. aanda.org Water ice is a major component of these grains. researchgate.net Computational studies are shedding light on the radical-initiated chemistry that can occur in these water-rich environments. The OH radical, formed from the photodissociation of water, is a key initiator of chemistry on grain surfaces. aanda.org Quantum chemistry simulations show that the addition of OH radicals to ethylene is a viable reaction pathway on interstellar dust grains, leading to the formation of more complex organic molecules. aanda.org This is a crucial step in building the molecular complexity observed in space, potentially leading to prebiotic molecules like the sugar precursor (Z)-1,2-ethenediol. arxiv.org

Table 2: this compound Interactions in Extreme and Astrochemically Relevant Environments

| Environment | Conditions | Key Findings | Scientific Significance |

|---|---|---|---|

| Simulated Celestial Bodies | 0–15 GPa, 300–370 K | Ethylene clathrate hydrate decomposes to ice and ethylene crystals; subsequent pressure induces polymerization to polyethylene. aip.org | Provides insights into the chemistry of icy planets and the behavior of complex mixtures under extreme conditions. aip.org |

| Interstellar Dust Grains (Surface) | ~10-40 K | OH radicals from water ice photolysis can add to ethylene, initiating the formation of more complex organic molecules. aanda.org | Identifies a key pathway for the formation of interstellar complex organic molecules (iCOMs) from simple precursors. aanda.org |

| Interstellar Medium | Low Temperature, Low Pressure | Water is a fundamental molecule present in gas and condensed phases, facilitating chemical reactions. acs.org | Water's presence is crucial for the chemical evolution of interstellar clouds and planet-forming disks. acs.org |

Interdisciplinary Approaches for Understanding this compound Interactions in Biological and Environmental Systems

The study of this compound interactions extends far beyond traditional chemistry, requiring interdisciplinary approaches that integrate biology, environmental science, and materials science to address complex challenges in agriculture, food science, and green technology. vardhaman.orgaimspress.com

In biology, ethylene is a major plant hormone that regulates a wide range of processes, from seed germination to fruit ripening and responses to environmental stress like drought or flooding. nih.gov The interaction between ethylene and water is critical in these contexts. For example, during flooding, ethylene signaling induces the formation of air-filled tissues (aerenchyma) to provide oxygen to submerged roots. nih.gov Understanding the molecular signaling networks that govern these responses is a key area of research, with the potential to develop crops with enhanced stress tolerance. nih.gov Furthermore, nanotechnology-based sensors are being developed to monitor signaling molecules like ethylene in plants, providing real-time data on plant physiological responses to environmental changes. oup.com

In environmental and food science, controlling ethylene concentrations is crucial for preserving fresh produce, as even trace amounts (<0.1 ppm) can accelerate ripening and spoilage. researchgate.net Research is focused on developing efficient and sustainable methods for ethylene removal, such as adsorption using porous materials like zeolites and advanced oxidation processes like photocatalysis, which mineralizes ethylene into water and carbon dioxide. researchgate.net

A significant emerging field is the development of artificial photosynthesis systems that use water, carbon dioxide, and sunlight to produce valuable chemicals like ethylene. scienceblog.com Researchers have created a system using gallium nitride nanowires dotted with copper clusters that, when submerged in CO₂-enriched water and exposed to light, splits water and facilitates the reaction of hydrogen with carbon from CO₂ to form ethylene with unprecedented efficiency and stability. scienceblog.com Such technologies offer a pathway to sustainable manufacturing, using captured CO₂ as a feedstock and reducing the reliance on fossil fuels for producing plastics and other chemicals. scienceblog.comsc.edumit.edu

Integration of Machine Learning and AI in this compound Chemical Research

The increasing complexity and volume of data in chemical research have paved the way for the integration of artificial intelligence (AI) and machine learning (ML). mdpi.com These powerful computational tools are being applied to accelerate discovery, optimize processes, and gain deeper insights into this compound systems. acs.org

One major application is in the prediction of material properties and reaction outcomes. For example, various ML algorithms have been successfully applied to predict the complex viscosity behavior of nanofluids composed of nanoparticles in a this compound glycol base. researchgate.net Similarly, AI and ML models, including single and ensemble learning paradigms, have been developed to accurately predict the yields of ethylene and propylene (B89431) from the catalytic cracking of crude oil fractions. nih.govacs.org These models can process large datasets with multiple input variables (like temperature and feed type) to create predictive tools that outperform traditional modeling, with ensemble models improving performance accuracy by over 60% in some cases. acs.org

Table 3: Applications of AI and Machine Learning in this compound Research

| Application Area | AI/ML Technique(s) | Specific Use Case | Key Outcome |

|---|---|---|---|

| Predicting Product Yields | Ensemble Machine Learning | Modeling the yields of ethylene and propylene from catalytic cracking of crude oil. nih.govacs.org | Highly accurate prediction of product yields under various conditions, improving process control. acs.org |

| Nanofluid Property Prediction | Artificial Neural Networks (ANN), Support Vector Regression (SVR) | Predicting the viscosity of MWCNT–alumina/water–ethylene glycol hybrid antifreeze. researchgate.net | Accurate prediction of complex thermophysical properties, aiding in the design of heat transfer fluids. researchgate.net |

| Heterogeneous Catalyst Design | Deep Learning, Optimization Algorithms | Synergistic use with high-throughput experimentation (HTE) to discover new catalysts. acs.org | Accelerated discovery of novel catalytic materials by exploring vast chemical spaces. acs.org |

| Multiphase Flow Simulation | Surrogate Models, Data-Driven Approaches | Approximating the behavior of complex computational models to reduce computational cost. hilarispublisher.com | Enables rapid predictions of flow behavior, enhancing the efficiency of simulations for reactor design. hilarispublisher.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.